2-amino-2-(3,3-difluorocyclobutyl)ethan-1-ol hydrochloride
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Overview
Description
2-amino-2-(3,3-difluorocyclobutyl)ethan-1-ol hydrochloride is a chemical compound with the molecular formula C6H12ClF2NO It is characterized by the presence of a cyclobutyl ring substituted with two fluorine atoms and an amino group attached to an ethan-1-ol backbone
Preparation Methods
The synthesis of 2-amino-2-(3,3-difluorocyclobutyl)ethan-1-ol hydrochloride typically involves the following steps:
Cyclobutyl Ring Formation: The initial step involves the formation of the cyclobutyl ring with the desired fluorine substitutions. This can be achieved through cyclization reactions using appropriate precursors and fluorinating agents.
Amino Group Introduction:
Ethan-1-ol Backbone Attachment: The final step involves the attachment of the ethan-1-ol backbone to the cyclobutyl ring, which can be achieved through various coupling reactions.
Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity, as well as the use of scalable reaction conditions and purification techniques .
Chemical Reactions Analysis
2-amino-2-(3,3-difluorocyclobutyl)ethan-1-ol hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to obtain reduced derivatives.
Substitution: The amino and hydroxyl groups can participate in substitution reactions with electrophiles or nucleophiles, leading to the formation of various substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions employed .
Scientific Research Applications
2-amino-2-(3,3-difluorocyclobutyl)ethan-1-ol hydrochloride has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in biochemical studies to investigate the effects of fluorinated cyclobutyl groups on biological systems.
Industry: It may be used in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-amino-2-(3,3-difluorocyclobutyl)ethan-1-ol hydrochloride involves its interaction with specific molecular targets and pathways. The presence of the fluorinated cyclobutyl ring and amino group allows the compound to interact with enzymes, receptors, and other biomolecules, potentially modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
2-amino-2-(3,3-difluorocyclobutyl)ethan-1-ol hydrochloride can be compared with other similar compounds, such as:
2-amino-2-(3,3-difluorocyclobutyl)acetic acid hydrochloride: Similar in structure but with an acetic acid backbone instead of ethan-1-ol.
2-amino-2-(3,3-difluorocyclobutyl)propan-1-ol hydrochloride: Similar in structure but with a propan-1-ol backbone.
2-amino-2-(3,3-difluorocyclobutyl)butan-1-ol hydrochloride: Similar in structure but with a butan-1-ol backbone.
The uniqueness of this compound lies in its specific combination of the cyclobutyl ring, fluorine substitutions, and ethan-1-ol backbone, which confer distinct chemical and biological properties .
Properties
CAS No. |
2742657-17-4 |
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Molecular Formula |
C6H12ClF2NO |
Molecular Weight |
187.61 g/mol |
IUPAC Name |
2-amino-2-(3,3-difluorocyclobutyl)ethanol;hydrochloride |
InChI |
InChI=1S/C6H11F2NO.ClH/c7-6(8)1-4(2-6)5(9)3-10;/h4-5,10H,1-3,9H2;1H |
InChI Key |
ZMZDNWIIHMGCFV-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CC1(F)F)C(CO)N.Cl |
Purity |
95 |
Origin of Product |
United States |
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